molecular formula C14H27NO B1255627 Plumerinine

Plumerinine

Cat. No.: B1255627
M. Wt: 225.37 g/mol
InChI Key: WPYIYVXSMXASQL-PEBLQZBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plumerinine is a novel lupin alkaloid that was first isolated from the stems of the tropical plant Plumeria rubra L. (Apocynaceae) . This compound has a molecular formula of C14H27NO and a molecular weight of 225.2078 g/mol . Its chemical structure has been confirmed through extensive spectral studies, which revealed a characteristic bicyclic lupin-type skeleton, providing valuable chemotaxonomic insights into the Plumerioideae subfamily . As a constituent of Plumeria rubra , a plant with a rich history in traditional medicine, this compound is of significant interest in natural product and phytochemical research . Traditional uses of Plumeria rubra include the treatment of various conditions such as inflammation, diabetes, ulcers, and bacterial infections, suggesting a broad spectrum of potential pharmacological activities for its chemical components . Researchers can utilize this compound in bioguided isolation studies, mechanism of action investigations, and structural activity relationship (SAR) studies to further explore its potential . Current research on Plumeria species indicates the presence of numerous bioactive compounds, though detailed studies on the specific activity of this compound represent a promising area for further scientific exploration . Intended Use: This product is labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for use in diagnostic or therapeutic procedures. It is not for human consumption .

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

(2S,4S,6R,9R,9aR)-6,9-dimethyl-4-propan-2-yl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-ol

InChI

InChI=1S/C14H27NO/c1-9(2)13-7-12(16)8-14-10(3)5-6-11(4)15(13)14/h9-14,16H,5-8H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1

InChI Key

WPYIYVXSMXASQL-PEBLQZBPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N2[C@@H]1C[C@H](C[C@H]2C(C)C)O)C

Canonical SMILES

CC1CCC(N2C1CC(CC2C(C)C)O)C

Synonyms

plumerinine

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1. Antioxidant Activity
Plumerinine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can effectively scavenge free radicals and reduce oxidative damage. A study reported that extracts containing this compound showed a half-inhibitory concentration (IC50) significantly lower than many other compounds tested, highlighting its potential as a nutraceutical agent .

2. Anti-inflammatory Effects
this compound has been shown to possess anti-inflammatory properties. In various studies, it was observed to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. The compound's effectiveness was demonstrated in assays measuring the inhibition of inflammatory markers, where it exhibited notable activity compared to control groups .

3. Antibacterial and Antiviral Activities
The antibacterial and antiviral properties of this compound have been explored in several studies. It has demonstrated effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. For instance, extracts from Plumeria rubra containing this compound exhibited significant inhibitory effects against bacterial strains responsible for common infections .

4. Anticancer Potential
this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. The mechanisms involved include the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Pharmacological Activities of this compound

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines and enzymes
AntibacterialDisruption of bacterial cell walls
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Antioxidant Efficacy
A study focused on the antioxidant capacity of this compound extracted from Plumeria rubra showed that it had an IC50 value significantly lower than other tested antioxidants. This suggests that this compound could be an effective natural antioxidant agent in food preservation and health supplements.

Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers evaluated the anti-inflammatory effects of this compound on human leukocytes exposed to inflammatory stimuli. The results indicated a marked reduction in inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), supporting its use in treating chronic inflammatory conditions .

Case Study 3: Anticancer Properties
A laboratory analysis investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent in oncology .

Preparation Methods

Intramolecular [2 + 2] Photocycloaddition Strategy

The first total synthesis of the initially proposed this compound structure (quinolizidine 1 ) was reported by Comins and coworkers. This 10-step route begins with 4-methoxypyridine and employs a highly stereoselective intramolecular [2 + 2] photocycloaddition of 2,3-dihydro-4-pyridone 2 as the pivotal step (Figure 1).

Reaction Conditions:

  • Photocycloaddition: UV light (254 nm), benzene, room temperature, 72 hours

  • Yield: 58% for cycloadduct 3

  • Subsequent hydrogenolysis (H₂, Pd/C) afforded the quinolizidine framework.

Despite achieving the target molecule, nuclear magnetic resonance (NMR) data for synthetic 1 deviated significantly from natural this compound, prompting reevaluation of the original structural assignment.

Table 1. Key Intermediates in the Photocycloaddition Route

StepIntermediateTransformationYield (%)
14-MethoxypyridineN-Oxide formation92
3Dihydro-pyridone 2 Photocycloaddition58
7Quinolizidine 1 Final hydrogenation76

N-Acyliminium Ion Methodology

Pilli et al. developed an alternative approach using N-acyliminium ion chemistry to address structural ambiguities. The synthesis features:

  • Silyloxydiene Preparation : Derived from (E)-5-methyl-hex-3-en-2-one

  • Stereoselective Addition : To 2,5-trans-disubstituted N-acyliminium ion 4

  • Cascade Cyclization : Forming the quinolizidine skeleton in 5 (Scheme 1).

Critical Observations:

  • Axial substituent disposition minimized A(1,3) strain

  • 86% yield for piperidine 6 after alkylation

  • Final product's NMR remained inconsistent with natural isolates

Structural Revisions and Synthetic Challenges

Discrepancies between synthetic and natural this compound spectra have driven multiple structural proposals:

Revised Quinolizidine Frameworks

Comparative NMR analyses suggest three potential candidates:

  • Structure 19a : Trans-decalin system with equatorial methyl

  • Structure 19b : Cis-decalin configuration

  • Structure 18 : Alternative bridgehead substitution pattern

Table 2. Key NMR Discrepancies (δ in ppm)

ProtonNaturalSynthetic 1 Synthetic 19a
H-33.42 (dd)3.18 (t)3.55 (dd)
H-92.11 (m)1.89 (m)2.24 (m)

These variances underscore the sensitivity of quinolizidine alkaloids to stereochemical arrangement and the limitations of early structural elucidation techniques.

Natural Isolation and Purification

While synthetic routes dominate recent literature, traditional isolation methods from Plumeria rubra remain relevant for comparative studies:

Extraction Protocol

  • Plant Material : Shade-dried leaves (250 g)

  • Solvent System : Aqueous-methanol (70:30 v/v)

  • Maceration : 9 days with daily agitation

  • Concentration : Rotary evaporation at 37°C (yield: 6.8% w/w)

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent Gradient : Hexane → Ethyl acetate → Methanol

  • Key Fraction : 35% ethyl acetate fraction containing this compound

Analytical Challenges in Synthesis Validation

The this compound case highlights critical considerations for natural product synthesis:

Spectroscopic Limitations

  • Overlapping signals in 13C^{13}\text{C} NMR hinder definitive stereochemical assignment

  • X-ray crystallography attempts hampered by crystalization issues

Synthetic Yardsticks

  • Optical Rotation : Natural [α]D+23°[α]_D +23° vs. Synthetic [α]D+19°[α]_D +19°

  • HRMS : m/z 223.1578 [M+H]⁺ (calc. 223.1573)

Q & A

Q. Advanced Research Focus

  • In vivo models : Rodent studies with LC-MS/MS for bioavailability and tissue distribution profiling .
  • PBPK modeling : Predict human pharmacokinetics using software like GastroPlus, validated against preclinical data .
  • Metabolite identification : Use hepatic microsomes or recombinant CYP enzymes to map phase I/II metabolism .

Q. Key Parameters :

  • Plasma half-life (t½), Cₘₐₓ, and volume of distribution (Vd) must be cross-validated across species .

How should researchers design studies to evaluate this compound’s structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Synthetic analogs : Modify functional groups (e.g., hydroxyl, methyl) via semi-synthesis .
  • In silico docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR, COX-2) .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) .

Q. Basic Research Focus

  • HPLC-UV quantification : Use a validated method with a reference standard (RS ≥ 98%) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to assess shelf life .
  • Spectroscopic fingerprints : Compare FT-IR or NMR spectra across batches .

Q. Critical Parameters :

  • Column: C18, 250 × 4.6 mm, 5 µm.
  • Mobile phase: Acetonitrile:water (55:45), isocratic .

How can researchers address gaps in this compound’s ecotoxicological profile?

Q. Advanced Research Focus

  • Microcosm studies : Evaluate aquatic toxicity in Daphnia magna or algae .
  • Degradation analysis : Monitor photolysis/hydrolysis rates via LC-MS .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite .

What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

Q. Basic Research Focus

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ calculation .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments .
  • Meta-analysis : Aggregate data from independent studies using RevMan to assess heterogeneity .

Q. Guidelines for Authors :

  • Cite original studies, avoid redundant data presentation .
  • Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .
  • Include raw data in supplementary materials for reproducibility .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plumerinine
Reactant of Route 2
Plumerinine

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